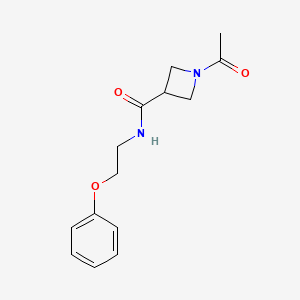
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction, such as the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a base such as pyridine.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction, where the azetidine nitrogen attacks an electrophilic carbon in a phenoxyethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azetidines.
科学研究应用
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a small-molecule inhibitor in cancer therapy, particularly targeting the STAT3 pathway.
Material Science: Azetidine derivatives are used in the synthesis of polymers with unique properties, such as antibacterial and antimicrobial coatings.
Biological Studies: The compound’s unique structure allows for its use in studying enzyme interactions and receptor binding.
作用机制
The mechanism of action of 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding, thereby inhibiting the transcription of genes involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
1-acetyl-N-(2-phenoxyethyl)azetidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-acetyl-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide: A five-membered ring analogue.
1-acetyl-N-(2-phenoxyethyl)aziridine-3-carboxamide: A three-membered ring analogue.
Uniqueness
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide is unique due to its four-membered azetidine ring, which imparts higher ring strain and reactivity compared to its five-membered pyrrolidine and three-membered aziridine analogues
属性
IUPAC Name |
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)16-9-12(10-16)14(18)15-7-8-19-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQAJAVPJZBQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
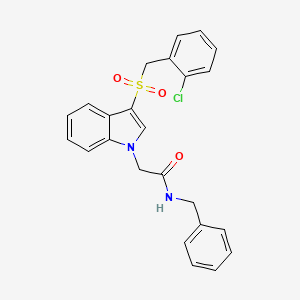
![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)
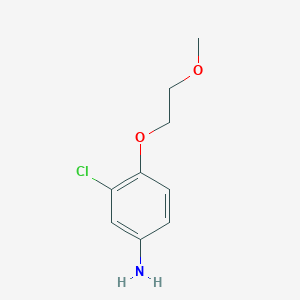
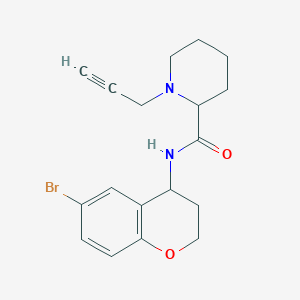
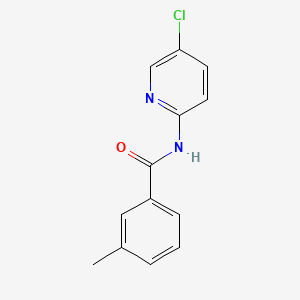
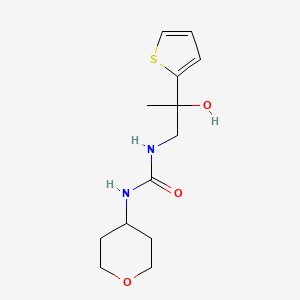
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2752428.png)
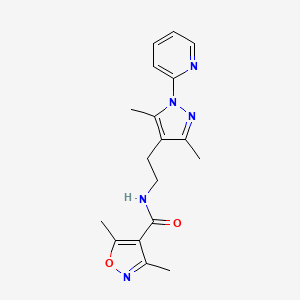
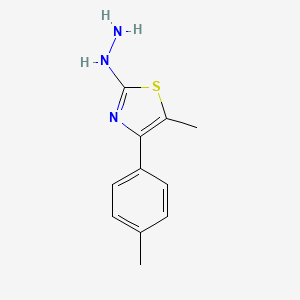
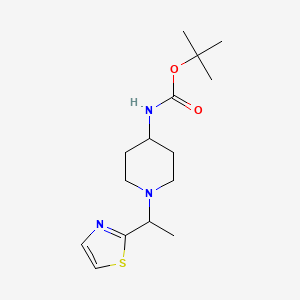
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)
![2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2752440.png)
![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)
